molecular formula C11H15Br B2430895 1-(Bromomethyl)-4-butan-2-ylbenzene CAS No. 91345-53-8

1-(Bromomethyl)-4-butan-2-ylbenzene

Cat. No.: B2430895
CAS No.: 91345-53-8
M. Wt: 227.145
InChI Key: YFEKWKPPDQKGGT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-butan-2-ylbenzene is an organic compound belonging to the class of benzylic bromides It features a benzene ring substituted with a bromomethyl group and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-butan-2-ylbenzene can be synthesized through the bromination of 4-butan-2-ylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the same bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-butan-2-ylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The butan-2-yl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) under mild heating.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Alcohols, amines, or thioethers.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding hydrocarbons.

Scientific Research Applications

1-(Bromomethyl)-4-butan-2-ylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-butan-2-ylbenzene primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites in biological molecules, which is useful in enzyme inhibition studies and drug design.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the butan-2-yl group.

    1-(Bromomethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring.

    4-Bromomethylbiphenyl: Features a biphenyl structure with a bromomethyl group.

Uniqueness: 1-(Bromomethyl)-4-butan-2-ylbenzene is unique due to the presence of both a bromomethyl group and a butan-2-yl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-(bromomethyl)-4-butan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEKWKPPDQKGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91345-53-8
Record name 1-(bromomethyl)-4-(butan-2-yl)benzene
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